

Validating Windorphen's Specificity for p300 Over CBP: A Comparative Guide

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Compound of Interest

Compound Name: Windorphen

Cat. No.: B1300807

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This guide provides an objective comparison of **Windorphen**'s performance against other p300/CBP inhibitors, with a focus on validating its specificity for p300 over the closely related homolog, CREB-binding protein (CBP). The information presented is supported by experimental data to aid in the evaluation of **Windorphen** as a selective research tool and potential therapeutic agent.

Executive Summary

Windorphen is a small molecule inhibitor of the Wnt/ β -catenin signaling pathway.^[1] It demonstrates a notable specificity for the histone acetyltransferase (HAT) p300 over its paralog CBP.^[1] This selectivity is achieved by disrupting the protein-protein interaction between β -catenin and p300, a critical step in the transcriptional activation of Wnt target genes.^{[1][2]} In contrast, **Windorphen** does not significantly affect the interaction between β -catenin and CBP.^[1] This guide presents the quantitative data supporting this specificity and details the experimental protocols used for its validation.

Data Presentation: Quantitative Comparison of p300/CBP Inhibitors

The following tables summarize the inhibitory activities of **Windorphen** and other well-characterized p300/CBP inhibitors. This allows for a direct comparison of their potency and

selectivity.

Inhibitor	Target	IC50	Assay Type	Reference
Windorphen	p300	4.2 μM	Histone Acetyltransferase (HAT) Assay	[1] [2]
CBP	~42 μM (approx. 10-fold higher than p300)	Histone Acetyltransferase (HAT) Assay	[1]	
A-485	p300	9.8 nM	Biochemical HAT Assay	
CBP	2.6 nM	Biochemical HAT Assay		
ICG-001	CBP-β-catenin interaction	Inhibits	Co-Immunoprecipitation	
p300-β-catenin interaction	No significant inhibition	Co-Immunoprecipitation		

Table 1: Comparison of Inhibitor Potency (IC50 Values)

Inhibitor	Selectivity for p300 over CBP	Mechanism of Action
Windorphen	~10-fold	Disrupts p300/β-catenin interaction
A-485	Non-selective (more potent on CBP)	Catalytic HAT inhibitor
ICG-001	Highly selective for CBP	Disrupts CBP/β-catenin interaction

Table 2: Comparison of Inhibitor Selectivity and Mechanism

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and verification of the findings.

Histone Acetyltransferase (HAT) Assay for Windorphen

This assay was performed to determine the IC₅₀ values of **Windorphen** against p300 and CBP.

- **Enzymes and Substrates:** Recombinant human p300 and CBP histone acetyltransferases were used. A biotinylated histone H3 peptide served as the substrate.
- **Assay Principle:** The assay measures the transfer of an acetyl group from acetyl-CoA to the histone H3 peptide by the HAT enzyme. The extent of acetylation is quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) detection method.
- **Procedure:**
 - The HAT enzyme (p300 or CBP) was incubated with varying concentrations of **Windorphen**.
 - The reaction was initiated by the addition of the histone H3 peptide and acetyl-CoA.
 - After a defined incubation period, the reaction was stopped.
 - A europium-labeled anti-acetylated lysine antibody and a streptavidin-allophycocyanin (APC) conjugate were added.
 - The TR-FRET signal was measured, which is proportional to the amount of acetylated histone H3.
- **Data Analysis:** IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

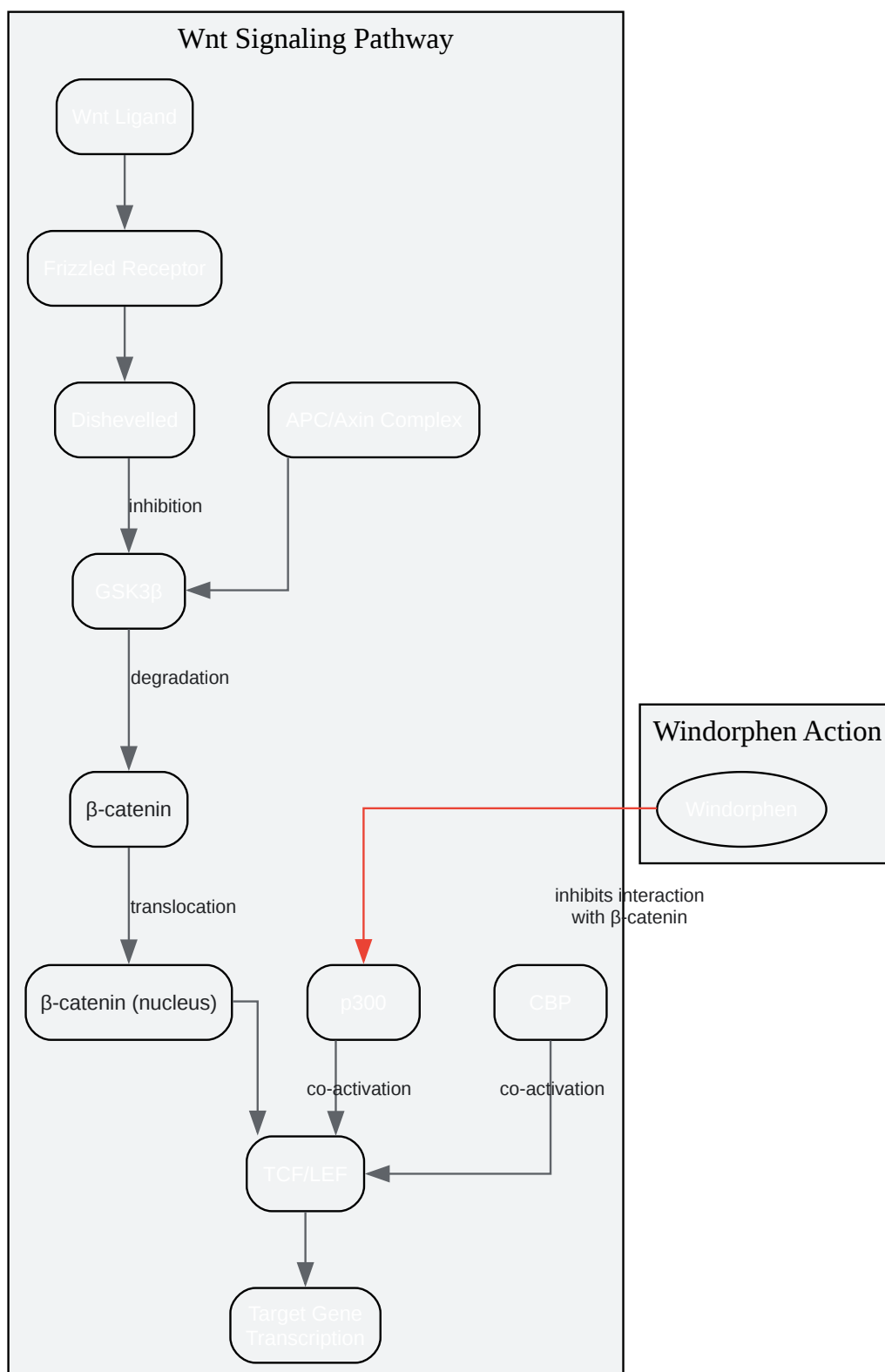
Co-Immunoprecipitation (Co-IP) for β -catenin Interaction

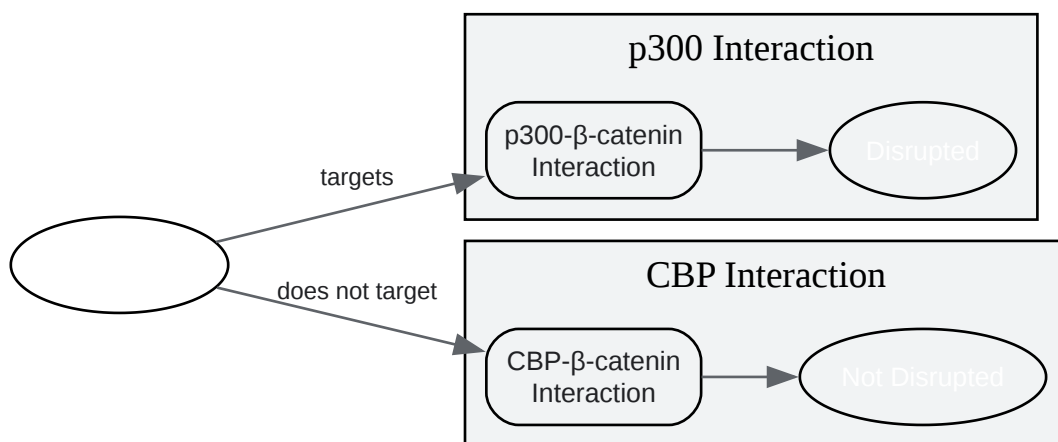
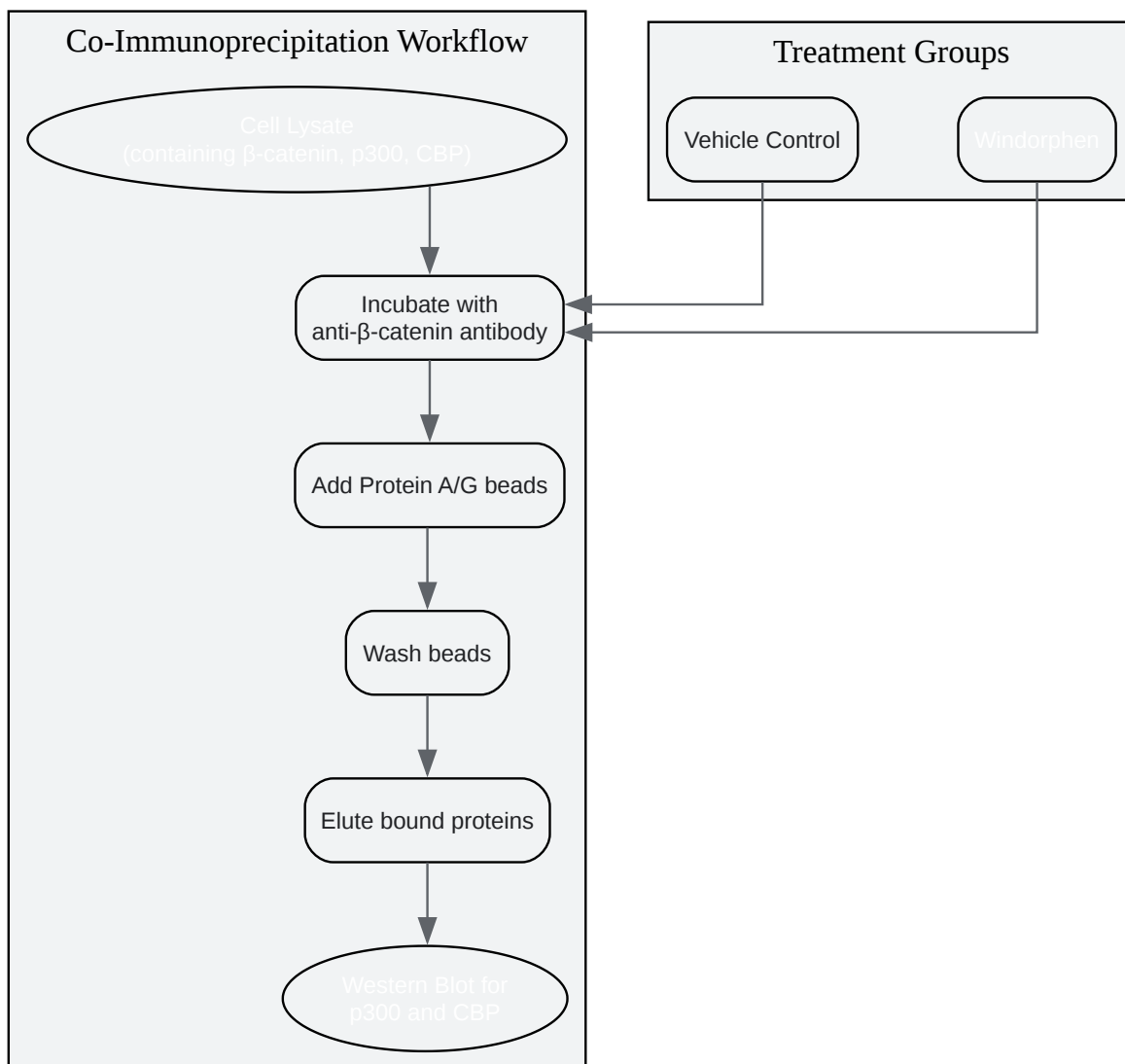
This method was used to assess the effect of **Windorphen** on the interaction between β -catenin and either p300 or CBP in a cellular context.

- Cell Lines: Human embryonic kidney (HEK293T) cells were used for these experiments.
- Procedure:
 - HEK293T cells were cultured and lysed to obtain whole-cell extracts.
 - For the p300 interaction study, cells were transfected with a plasmid expressing HA-tagged p300.
 - The cell lysates were incubated with an antibody specific for β -catenin.
 - Protein A/G-agarose beads were added to the lysate to capture the antibody- β -catenin complexes.
 - The beads were washed to remove non-specific binding proteins.
 - The immunoprecipitated proteins were eluted from the beads and separated by SDS-PAGE.
 - Western blotting was performed using antibodies against p300 (or HA-tag) and CBP to detect the co-immunoprecipitated proteins.
- Analysis: The intensity of the p300 or CBP band in the presence of **Windorphen** was compared to the control (vehicle-treated) to determine the effect of the compound on the protein-protein interaction.

Mandatory Visualization

The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of **Windorphen**'s specificity.





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References

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